molecular formula C12H11F3N4O2S B2932825 1-(1-((3-(trifluoromethyl)phenyl)sulfonyl)azetidin-3-yl)-1H-1,2,3-triazole CAS No. 2034381-03-6

1-(1-((3-(trifluoromethyl)phenyl)sulfonyl)azetidin-3-yl)-1H-1,2,3-triazole

Cat. No. B2932825
CAS RN: 2034381-03-6
M. Wt: 332.3
InChI Key: VTMWTIVSBQNQQR-UHFFFAOYSA-N
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Description

1-(1-((3-(trifluoromethyl)phenyl)sulfonyl)azetidin-3-yl)-1H-1,2,3-triazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound belongs to the class of azetidinyl triazoles and is known for its unique chemical properties.

Scientific Research Applications

Synthetic Utility in Heterocyclic Compounds Formation 1-Sulfonyl-1,2,3-triazoles, accessible through copper-catalyzed azide-alkyne cycloaddition, are versatile precursors for various heterocycles via Rh-azavinyl carbenes and carbene complexes of other metals. These intermediates facilitate nitrogen atom incorporation into heterocycles significant for synthetic and medicinal chemistry. Specifically, Rh-azavinyl carbenes react with aldehydes to yield adducts that cyclize intramolecularly to form homochiral 3-sulfonyl-4-oxazolines, showcasing excellent yield and enantioselectivity (Zibinsky & Fokin, 2013).

Denitrogenative Transformations for Nitrogen-based Heterocycles Synthesis Electron-deficient 1,2,3-triazoles, in equilibrium with α-diazoimine tautomers, generate metallo azavinyl carbene intermediates. These intermediates are pivotal in synthesizing functionalized nitrogen-based heterocycles and building blocks via transannulation, cyclopropanations, insertion reactions, ylide formation/rearrangements, and ring expansions, showcasing the compound's utility in advanced organic synthesis and drug design (Anbarasan, Yadagiri, & Rajasekar, 2014).

Biological Activity and Drug Design Potential The sulfonyl-1H-1,2,3-triazolyl-thiomorpholine 1,1-dioxide derivatives, synthesized via a novel one-pot procedure, exhibited significant in vitro antibacterial and free radical scavenging activities. This demonstrates the compound's potential as a scaffold in developing new therapeutics with potent antibacterial properties (Sreerama et al., 2020).

Applications in Organic Synthesis 1-Sulfonyl-1,2,3-triazoles react with allenes under nickel(0) catalyst to produce polysubstituted pyrroles through isopyrroles, which are then transformed into a wide range of polysubstituted pyrroles. This showcases the utility of 1-sulfonyl-1,2,3-triazoles in organic synthesis, particularly in the regiocontrolled synthesis of complex pyrrole derivatives (Miura et al., 2013).

properties

IUPAC Name

1-[1-[3-(trifluoromethyl)phenyl]sulfonylazetidin-3-yl]triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11F3N4O2S/c13-12(14,15)9-2-1-3-11(6-9)22(20,21)18-7-10(8-18)19-5-4-16-17-19/h1-6,10H,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTMWTIVSBQNQQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1S(=O)(=O)C2=CC=CC(=C2)C(F)(F)F)N3C=CN=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11F3N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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